1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone
Brand Name: Vulcanchem
CAS No.: 80104-73-0
VCID: VC16042460
InChI: InChI=1S/C14H11N3O5/c1-9(18)10-3-2-4-11(7-10)15-13-6-5-12(16(19)20)8-14(13)17(21)22/h2-8,15H,1H3
SMILES:
Molecular Formula: C14H11N3O5
Molecular Weight: 301.25 g/mol

1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone

CAS No.: 80104-73-0

Cat. No.: VC16042460

Molecular Formula: C14H11N3O5

Molecular Weight: 301.25 g/mol

* For research use only. Not for human or veterinary use.

1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone - 80104-73-0

Specification

CAS No. 80104-73-0
Molecular Formula C14H11N3O5
Molecular Weight 301.25 g/mol
IUPAC Name 1-[3-(2,4-dinitroanilino)phenyl]ethanone
Standard InChI InChI=1S/C14H11N3O5/c1-9(18)10-3-2-4-11(7-10)15-13-6-5-12(16(19)20)8-14(13)17(21)22/h2-8,15H,1H3
Standard InChI Key NZXMSLNLTAUBHE-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure is defined by a central phenyl ring bonded to an acetyl group (C=O) at position 1 and a 2,4-dinitrophenylamino group at position 3. The SMILES notation, CC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)N+[O-])N+[O-], highlights the connectivity of these functional groups . The dinitrophenyl moiety introduces significant electron-withdrawing effects, influencing the compound’s reactivity and stability.

Key structural features include:

  • Aromatic systems: Two benzene rings contribute to planar geometry and π-π stacking potential.

  • Nitro groups: The meta and para nitro substituents on the second phenyl ring enhance electrophilicity, facilitating nucleophilic substitution or reduction reactions.

  • Amino linkage: The –NH– group bridges the two aromatic systems, enabling conjugation and resonance stabilization.

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior. For instance, the [M+H]⁺ ion (m/z 302.07718) has a CCS of 168.0 Ų, while the [M+Na]⁺ adduct (m/z 324.05912) exhibits a higher CCS of 181.5 Ų . These metrics aid in mass spectrometry-based identification.

Physicochemical Properties

The compound’s physicochemical profile is shaped by its functional groups:

  • Solubility: Limited solubility in polar solvents due to aromaticity; moderate solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Stability: Nitro groups confer thermal instability, necessitating storage at low temperatures (< -20°C).

  • Spectroscopic signatures:

    • IR: Strong absorption bands for C=O (~1700 cm⁻¹) and NO₂ (~1520, 1350 cm⁻¹).

    • NMR: Distinct signals for acetyl methyl (~2.6 ppm, singlet) and aromatic protons (7.5–8.5 ppm).

Analytical Characterization

Advanced techniques are essential for characterizing this compound:

  • Mass spectrometry (MS): High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 302.07718) . Tandem MS (MS/MS) elucidates fragmentation pathways, such as loss of NO₂ or H₂O.

  • Nuclear magnetic resonance (NMR): ¹H and ¹³C NMR resolve structural ambiguities, distinguishing acetyl and aromatic protons.

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, leveraging the compound’s strong absorbance.

Table 1 summarizes predicted CCS values for common adducts :

Adductm/zCCS (Ų)
[M+H]⁺302.07718168.0
[M+Na]⁺324.05912181.5
[M-H]⁻300.06262174.1

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